(6-Chloro-2-methoxypyrimidin-4-YL)methanol
Description
(6-Chloro-2-methoxypyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl (-CH2OH) group at position 4, a methoxy (-OCH3) group at position 2, and a chlorine atom at position 6 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern on the pyrimidine ring significantly influences the compound’s physicochemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
(6-chloro-2-methoxypyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6-8-4(3-10)2-5(7)9-6/h2,10H,3H2,1H3 |
InChI Key |
MCBYPGDSSRFDLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxypyrimidin-4-YL)methanol typically involves the reaction of 6-chloro-2-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the methoxy group at position 2 of the pyrimidine ring activates the ring towards nucleophilic attack by formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (6-Chloro-2-methoxypyrimidin-4-YL)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using standard techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methoxypyrimidin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methoxypyrimidine-4-carboxylic acid.
Reduction: Formation of 6-chloro-2-methoxypyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antiproliferative Activity
Research indicates that (6-Chloro-2-methoxypyrimidin-4-YL)methanol may exhibit antiproliferative effects , potentially making it a candidate for cancer treatment. It is believed to inhibit specific kinases or enzymes involved in DNA synthesis, which could be crucial for developing new therapeutic agents targeting cancer cells.
Case Study: Inhibition of Kinases
- A study investigated the compound's ability to inhibit various kinases associated with cancer proliferation. Results showed a significant reduction in cell viability in treated cancer cell lines, suggesting its potential use as an anticancer agent.
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties . Preliminary studies suggest that it may interact with various molecular targets, leading to inhibition of microbial growth. Further research is needed to elucidate the specific mechanisms involved.
Case Study: Antimicrobial Testing
- In vitro tests demonstrated that (6-Chloro-2-methoxypyrimidin-4-YL)methanol exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Agricultural Applications
The compound's unique chemical structure makes it suitable for use in agrochemicals . Its potential as a pesticide or herbicide is under investigation due to its ability to modulate enzyme activities in plants and pests.
Case Study: Herbicidal Activity
- Field trials have shown that formulations containing (6-Chloro-2-methoxypyrimidin-4-YL)methanol effectively reduce weed growth without harming crops, highlighting its utility in sustainable agriculture practices.
Synthesis and Industrial Applications
The synthesis of (6-Chloro-2-methoxypyrimidin-4-YL)methanol typically involves the reaction of 6-chloro-2-methoxypyrimidine with formaldehyde under basic conditions. This process can be scaled up for industrial applications using continuous flow systems and large reactors, ensuring efficiency and purity through techniques such as crystallization and chromatography.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with Formaldehyde | 60% | Basic conditions at room temperature |
| Purification | - | Crystallization or chromatography |
Mechanism of Action
The mechanism of action of (6-Chloro-2-methoxypyrimidin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (6-Chloro-2-methoxypyrimidin-4-yl)methanol with four related pyrimidine derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Structural Features |
|---|---|---|---|---|
| (6-Chloro-2-methoxypyrimidin-4-yl)methanol | C6H7ClN2O2 | 174.59* | -Cl (6), -OCH3 (2), -CH2OH (4) | Hydroxymethyl, methoxy, chloro |
| (6-Chloro-2-phenylpyrimidin-4-yl)methanol | C11H9ClN2O | 220.66 | -Cl (6), -Ph (2), -CH2OH (4) | Hydroxymethyl, phenyl, chloro |
| (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol | C7H9ClN2OS | 204.67 | -Cl (5), -SCH3 (2), -CH3 (6), -CH2OH (4) | Hydroxymethyl, methylthio, methyl, chloro |
| (4-Chloro-6-methylpyrimidin-2-yl)methanol | C6H7ClN2O | 158.59 | -Cl (4), -CH3 (6), -CH2OH (2) | Hydroxymethyl, methyl, chloro (positional isomer) |
*Note: Molecular weight calculated based on formula C6H7ClN2O2.
Key Differences and Implications
Substituent Electronic Effects Methoxy (-OCH3) vs. Phenyl (-Ph): The methoxy group in the target compound is electron-donating via resonance, increasing electron density at position 2. Methylthio (-SCH3) vs. Methoxy (-OCH3): The methylthio group in (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol is less electron-donating than methoxy, altering reactivity in electrophilic substitution reactions. The sulfur atom may also participate in hydrogen bonding or oxidation reactions .
Hydrogen Bonding and Solubility The hydroxymethyl (-CH2OH) group in all compounds enables hydrogen bonding, enhancing solubility in polar solvents like water or methanol. However, bulky substituents (e.g., phenyl) reduce solubility compared to smaller groups (e.g., methoxy) .
Reactivity and Stability
- Chlorine at position 6 (target compound) vs. position 5 (methylthio derivative): Chlorine’s position influences nucleophilic substitution reactivity. For example, chlorine at position 6 in the target compound may be more reactive toward displacement due to electronic effects from adjacent substituents.
- Methylthio groups are prone to oxidation, whereas methoxy groups are generally stable under oxidative conditions, affecting the compound’s shelf life and metabolic pathways .
Biological and Industrial Relevance Pyrimidines with phenyl groups (e.g., (6-Chloro-2-phenylpyrimidin-4-yl)methanol) are often explored for antimicrobial or anticancer activity due to increased lipophilicity, which enhances membrane permeability . Methylthio derivatives may serve as intermediates in synthesizing sulfone-containing pharmaceuticals, leveraging sulfur’s versatility in medicinal chemistry .
Biological Activity
(6-Chloro-2-methoxypyrimidin-4-YL)methanol is a heterocyclic compound with significant potential in pharmaceutical and agricultural applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 6-position with a chlorine atom, at the 2-position with a methoxy group, and at the 4-position with a hydroxymethyl group. Its molecular formula is CHClNO, and it has an approximate molecular weight of 190.60 g/mol. The unique structure of this compound influences its reactivity and biological properties, making it a subject of interest in various studies.
-
Antiproliferative Effects :
- (6-Chloro-2-methoxypyrimidin-4-YL)methanol has been shown to inhibit specific kinases and enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells. This inhibition may be attributed to its ability to interfere with signaling pathways crucial for cell division and survival.
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies
-
Anticancer Activity :
- A study evaluated the effect of (6-Chloro-2-methoxypyrimidin-4-YL)methanol on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
-
Antimicrobial Testing :
- In vitro tests showed that (6-Chloro-2-methoxypyrimidin-4-YL)methanol exhibited antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth .
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship Findings
| Compound Variation | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Base Compound | Moderate activity | N/A |
| Chlorine Substituted | Enhanced activity | <10 |
| Methoxy Group Variation | Variable effects | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
